3-hydrazinylidene-1-methylindol-2-one
Description
3-Hydrazinylidene-1-methylindol-2-one is a heterocyclic compound featuring an indole core substituted with a hydrazinylidene group at position 3 and a methyl group at position 1. Its molecular framework combines the aromatic indole system with a hydrazone moiety, making it a versatile scaffold for chemical modifications and biological applications. The compound’s synthesis typically involves condensation reactions between indole derivatives and hydrazine precursors under reflux conditions, often catalyzed by acids such as p-toluenesulfonic acid . Characterization methods include IR, NMR (¹H and ¹³C), and mass spectrometry, which confirm structural features like the hydrazone linkage (C=N–NH–) and regiochemistry .
Properties
IUPAC Name |
3-hydrazinylidene-1-methylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-10)9(12)13/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJSLWMWNXETNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NN)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=NN)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one typically involves the reaction of 1-methyl-1,3-dihydro-indol-2-one with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent quality .
Types of Reactions:
Oxidation: 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one is widely used in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs differ in substituents on the indole core or hydrazone moiety, influencing electronic and steric properties. Key examples include:
Physicochemical Properties
Differences in solubility, melting points, and spectroscopic signatures arise from substituent variations:
- Solubility : The target compound’s methyl group (position 1) and hydrazone moiety likely confer moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO). In contrast, ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, favoring organic solvents like chloroform .
- Melting Points: Hydrazinylidene derivatives (e.g., compound 8 in ) melt at 220–250°C due to strong intermolecular hydrogen bonding, whereas imino analogs (e.g., ) show lower melting points (~180°C) due to reduced polarity .
- Spectroscopy : The ¹H NMR of 3-hydrazinylidene-1-methylindol-2-one would show a singlet for the methyl group (~δ 3.2 ppm) and a broad peak for the hydrazone NH (~δ 10–12 ppm). In comparison, carbonyl-containing analogs (e.g., ) exhibit downfield shifts for carbonyl carbons (~δ 170 ppm in ¹³C NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
